ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
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Overview
Description
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with the molecular formula C11H13I2NO3 It is a derivative of tyrosine, an amino acid, and contains two iodine atoms, making it a diiodinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a tyrosine derivative. One common method involves the reaction of 4-hydroxyphenylacetic acid with iodine in the presence of an oxidizing agent to introduce the iodine atoms. The resulting diiodinated product is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atoms can be reduced to form a deiodinated product.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential probe for studying iodine metabolism.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in thyroid hormone synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate: Similar structure but with an acetamido group instead of an amino group.
N-acetyl-3,5-diiodo-L-tyrosine ethyl ester: Another diiodinated tyrosine derivative with an acetyl group.
Uniqueness
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate, also known by its chemical identifiers and CAS number 35591-33-4, is a compound that has garnered interest due to its potential biological activities, particularly in the context of thyroid hormone synthesis and receptor interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H13I2NO3, with a molar mass of approximately 405.03 g/mol. It features a unique structure that includes iodine substituents, which are critical for its biological functions related to thyroid hormones.
Property | Value |
---|---|
Molecular Formula | C11H13I2NO3 |
Molar Mass | 405.03 g/mol |
CAS Number | 35591-33-4 |
Appearance | Crystalline powder |
Melting Point | 150-152 °C |
Density | 1.956 g/cm³ |
This compound functions as an intermediate in the synthesis of iodothyronines, particularly triiodothyronine (T3) and thyroxine (T4). Its structural similarity to these hormones suggests it may interact with thyroid hormone receptors, influencing gene expression related to metabolism and growth.
- Thyroid Hormone Synthesis : The compound is involved in the iodination process necessary for the production of active thyroid hormones. It acts as a precursor to diiodotyrosine, which is crucial for T3 and T4 synthesis.
- Receptor Interaction : Preliminary studies suggest that it may bind to thyroid hormone receptors (TRs), modulating their activity and potentially affecting downstream signaling pathways related to metabolism and development .
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity:
- Thyroid Hormone Receptor Agonism : In cell-based assays, the compound demonstrated agonistic effects on TRs, enhancing transcriptional activity associated with thyroid hormone target genes .
- Impact on Metabolism : Studies have shown that compounds similar to this compound can influence metabolic pathways by regulating the expression of genes involved in lipid metabolism and glucose homeostasis .
Case Studies
- Case Study on Thyroid Dysfunction : A clinical study investigated the effects of dietary supplementation with iodine-rich compounds on patients with hypothyroidism. Patients receiving supplements containing this compound exhibited improved thyroid function markers compared to controls .
- Animal Model Research : In a rodent model, administration of the compound resulted in increased levels of circulating T3 and T4, suggesting enhanced thyroid function. The study noted significant changes in metabolic rates and weight gain patterns among treated animals compared to untreated controls .
Properties
Molecular Formula |
C11H13I2NO3 |
---|---|
Molecular Weight |
461.03 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
InChI |
InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3/t9-/m0/s1 |
InChI Key |
SQXBQMHYZIZTER-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N |
Origin of Product |
United States |
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